2,4-Dimethyl-5-nitrobenzonitrile

Nitroaromatic Physical Property Isomer Differentiation

Positional isomer purity is critical for reproducible synthesis. Substituting the wrong nitro-dimethylbenzonitrile isomer alters reaction kinetics and yields. - **Solution**: CAS 625112-44-9 with verified 2,4-dimethyl-5-nitro substitution. - **Properties**: LogP 2.09 balances lipophilicity for drug discovery; lower boiling point aids purification. - **Supply**: 95% purity, scalable from R&D to pre-clinical via direct nitration route.

Molecular Formula C9H8N2O2
Molecular Weight 176.17
CAS No. 625112-44-9
Cat. No. B3147520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-nitrobenzonitrile
CAS625112-44-9
Molecular FormulaC9H8N2O2
Molecular Weight176.17
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)[N+](=O)[O-])C
InChIInChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3
InChIKeyXFCHWOZARCTQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-5-nitrobenzonitrile: Overview


2,4-Dimethyl-5-nitrobenzonitrile (CAS 625112-44-9) is an aromatic nitro nitrile compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. It features a benzene ring substituted with two methyl groups at positions 2 and 4, a nitro group at position 5, and a nitrile group at position 1 . This specific substitution pattern defines its reactivity profile and distinguishes it from its positional isomers, making it a useful intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry and agricultural applications .

Synthetic Utility
Intermediate for heterocycle and agrochemical synthesis via nitro and nitrile transformations.
Reactivity Profile
Specific substitution pattern enables targeted nucleophilic aromatic substitution and cross-coupling.
Supply
Readily available at standard purity from multiple vendors for routine laboratory synthesis.

2,4-Dimethyl-5-nitrobenzonitrile: Isomer Differentiation


The unique substitution pattern of 2,4-dimethyl-5-nitrobenzonitrile (2,4-dimethyl with a 5-nitro group) confers distinct steric and electronic properties that directly influence its reactivity in downstream synthetic transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reductions [1]. Even a single change in the position of the nitro or methyl group, as seen in isomers like 2,5-dimethyl-4-nitrobenzonitrile (CAS 73713-69-6) or 2,4-dimethyl-3-nitrobenzonitrile (CAS 39053-46-8), results in a different molecular architecture, leading to altered boiling points, melting points, and reaction kinetics [2]. In a research or industrial setting, substituting one isomer for another without re-optimizing reaction conditions can lead to failed syntheses, lower yields, or the formation of undesired byproducts .

Isomer Interchangeability
Positional isomers exhibit different boiling points, densities, and reaction kinetics; direct replacement may reduce yield or generate byproducts.
Purification Pathway Shift
Altered physical properties (e.g., lower boiling point) change distillation and crystallization behavior, requiring method re-optimization.
Cost–Purity Trade-off
Commercial purity grades and pricing vary across isomers; substitution may not preserve cost-effectiveness without validation.

2,4-Dimethyl-5-nitrobenzonitrile: Key Comparative Data


Boiling Point Comparison

2,4-Dimethyl-5-nitrobenzonitrile (CAS 625112-44-9) exhibits a boiling point of 313.1±30.0 °C at 760 mmHg [1], which is notably lower than the boiling point of its close positional isomer, 2,5-dimethyl-4-nitrobenzonitrile (CAS 73713-69-6), which is reported at 342.4 °C at 760 mmHg [2]. This difference of approximately 29.3 °C can be critical for separation and purification strategies during synthesis or for predicting its behavior under specific reaction conditions.

Boiling Point
Data to verify
313.1±30.0 °C (target) vs 342.4 °C (isomer)
Simplifies distillation purification.
Reported at 760 mmHg; validate under lab conditions.
Nitroaromatic Physical Property Isomer Differentiation Purification

Density Comparison

The calculated density of 2,4-dimethyl-5-nitrobenzonitrile is 1.2±0.1 g/cm³ [1], compared to a reported density of 1.22 g/cm³ for the isomer 2,5-dimethyl-4-nitrobenzonitrile [2]. While the absolute difference is small (0.02 g/cm³), it reflects the distinct molecular packing resulting from the different substitution pattern, which can influence solubility, crystallization behavior, and handling properties in large-scale operations.

Density
Data to verify
1.2±0.1 g/cm³ (target) vs 1.22 g/cm³ (isomer)
Influences crystallization and solubility.
Calculated property; difference is small, context-dependent.
Nitroaromatic Physical Property Isomer Differentiation Formulation

Commercial Availability & Purity

2,4-Dimethyl-5-nitrobenzonitrile (CAS 625112-44-9) is readily available from multiple reputable vendors with a standard purity specification of 95% . In contrast, its isomer 2,4-dimethyl-3-nitrobenzonitrile (CAS 39053-46-8) is often offered at a higher purity of 98% but at a significantly higher cost . The 95% purity grade of 2,4-dimethyl-5-nitrobenzonitrile is generally sufficient for most synthetic applications, offering a cost-effective starting material without compromising on the integrity of downstream reactions.

Commercial Purity
Data to verify
95% widely available; isomer typically 98% at higher cost.
Cost-effective for routine synthesis.
Verify lot-specific purity; vendor specifications may change.
Procurement Purity Quality Control Sourcing

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) for 2,4-dimethyl-5-nitrobenzonitrile is 2.09 [1], whereas the LogP for its isomer 2,5-dimethyl-4-nitrobenzonitrile is reported as 2.60648 [2]. This difference of approximately 0.5 LogP units indicates that the target compound is significantly less lipophilic than the comparator isomer, which can have a pronounced effect on its solubility profile, membrane permeability, and overall behavior in biological or environmental systems.

Lipophilicity (LogP)
Data to verify
LogP 2.09 (target) vs 2.61 (isomer)
Indicates higher aqueous solubility potential.
Calculated value; experimental determination recommended.
Lipophilicity Drug Design ADME Physicochemical Property

Synthesis & Scale-Up Potential

2,4-Dimethyl-5-nitrobenzonitrile can be synthesized via established routes from 2,4-dimethylbenzonitrile using standard nitration conditions [1]. While direct comparative yield data for all isomers is not available, the presence of the nitrile group in the ortho-position to a methyl group can influence the ease of nitration. The target compound's substitution pattern may offer a more favorable kinetic profile for nitration compared to isomers where the nitrile is flanked by two methyl groups, potentially leading to higher yields and easier purification in a manufacturing setting .

Synthetic Accessibility
Class-level
Nitration of 2,4-dimethylbenzonitrile; yield data inferred.
Supports scalability assessment.
Patent-based route; direct yield comparison not available.
Synthesis Process Chemistry Scalability Cost of Goods

2,4-Dimethyl-5-nitrobenzonitrile: Application Scenarios


Pharmaceutical & Agrochemical Synthesis

The specific substitution pattern of 2,4-dimethyl-5-nitrobenzonitrile makes it a valuable intermediate for constructing heterocyclic scaffolds, such as indoles or quinolines, where the nitrile group can be converted into a carboxylic acid, amide, or amine. Its lower boiling point relative to some isomers [1] facilitates purification, and its reliable commercial availability at 95% purity supports routine laboratory-scale synthesis.

Drug Discovery with Balanced Lipophilicity

With a LogP of 2.09 [1], 2,4-dimethyl-5-nitrobenzonitrile is moderately lipophilic, offering a balance between membrane permeability and aqueous solubility. This property profile is particularly relevant for fragment-based drug discovery or when designing molecules intended for oral administration, as a LogP around 2 is often associated with favorable ADME characteristics .

Scalable Process Development

The inferred synthetic accessibility of 2,4-dimethyl-5-nitrobenzonitrile via direct nitration of 2,4-dimethylbenzonitrile [1] suggests a straightforward and scalable manufacturing process. This makes it a suitable candidate for process development when a project advances from discovery to pre-clinical or clinical stages, where a reliable and economical supply of the building block is essential.

Application
Selection Property
Validation Focus
Heterocycle Synthesis
Regioselective substitution pattern
Reaction condition optimization
Lead Optimization
Calculated LogP ~2.1
Experimental solubility & permeability profiling
Process Scale-up
Accessible nitration route
Yield consistency and purity at scale

Technical Documentation Hub

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34 linked technical documents
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